
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid is a chemical compound characterized by its unique structure, which includes an imidazolidinone ring substituted with a methyl group and a heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid typically involves the cyclization of acyclic precursors. One common method is the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles. This reaction leads to the formation of imidazolidin-2-ones, which can then be further functionalized to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The process typically requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imidazolidinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the imidazolidinone ring.
Aplicaciones Científicas De Investigación
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and antihypertensive agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of blood pressure.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazolidinone derivatives, such as:
- 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
- 1-(2,2-dimethoxyethyl)urea derivatives
Uniqueness
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid is unique due to its specific substitution pattern and the presence of the heptanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
88193-34-4 |
|---|---|
Fórmula molecular |
C11H20N2O3 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
7-(5-methyl-2-oxoimidazolidin-4-yl)heptanoic acid |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(13-11(16)12-8)6-4-2-3-5-7-10(14)15/h8-9H,2-7H2,1H3,(H,14,15)(H2,12,13,16) |
Clave InChI |
IUMSGXVPHNYFMV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(NC(=O)N1)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


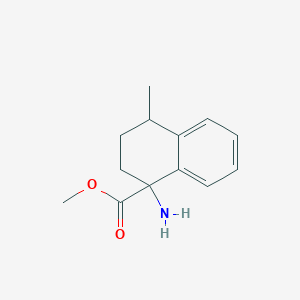
![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamoyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B12944659.png)
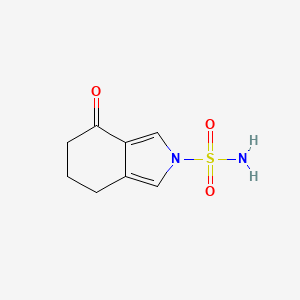
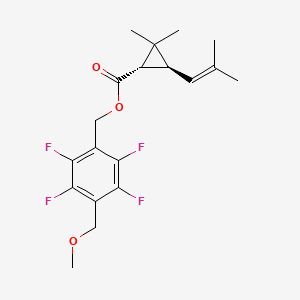
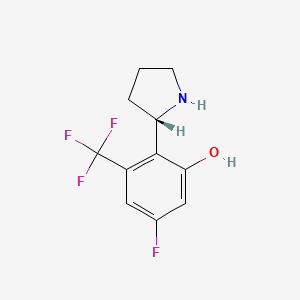
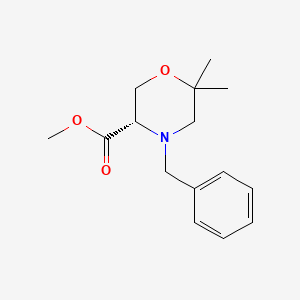
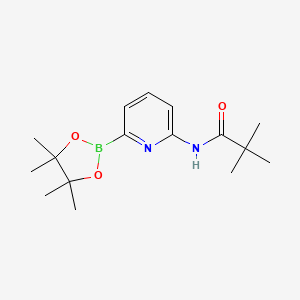
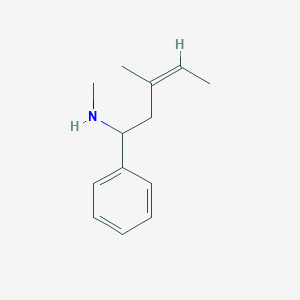
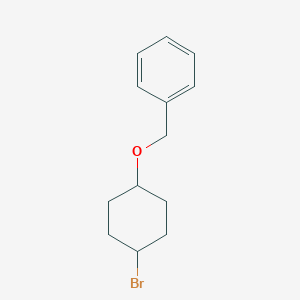
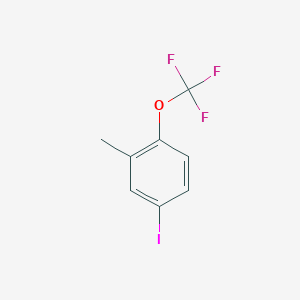
![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
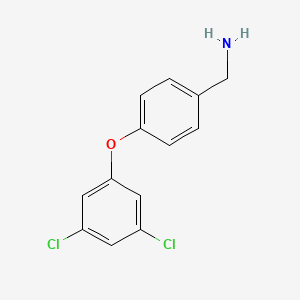

![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
